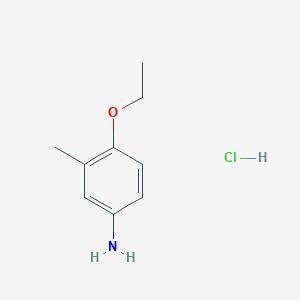
4-Ethoxy-3-methylaniline hydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methylaniline hydrochloride typically involves the ethoxylation of 3-methylaniline. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the ethoxylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
4-Ethoxy-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
Oxidation: Produces corresponding nitro compounds.
Reduction: Yields amine derivatives.
Substitution: Forms halogenated or nitrated aromatic compounds.
科学研究应用
4-Ethoxy-3-methylaniline hydrochloride is widely used in scientific research, including:
作用机制
The mechanism of action of 4-Ethoxy-3-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
3-Chloro-4-methylaniline hydrochloride: Used as an avicide.
4-Methoxy-3-methylaniline hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-3-methylaniline hydrochloride is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific biochemical and industrial applications.
生物活性
4-Ethoxy-3-methylaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 215.71 g/mol. Its structure features an ethoxy group and a methylaniline moiety, which contribute to its reactivity and biological properties.
Anticancer Potential
Research indicates that derivatives of aniline compounds, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Table 1: Anticancer Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cancer cell line.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. It may exert its effects through:
- Inhibition of Enzymatic Activity : The compound can form covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity.
- Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells, contributing to its anticancer effects.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- Colon Cancer Research : Another investigation focused on HCT116 cells showed that the compound inhibited cell migration and invasion, suggesting potential use in preventing metastasis.
Toxicity and Safety Profile
Although the anticancer potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while effective against cancer cells, higher concentrations may affect normal cells. Further research is necessary to establish a comprehensive safety profile.
属性
IUPAC Name |
4-ethoxy-3-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-11-9-5-4-8(10)6-7(9)2;/h4-6H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCFYMSTVQFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















